

structural analysis of tris[4-(2-methylpropyl)phenyl] phosphate using different spectroscopic techniques

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Compound of Interest		
Compound Name:	tris[4-(2-methylpropyl)phenyl] phosphate	
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A Comprehensive Guide to the Structural Analysis of **Tris[4-(2-methylpropyl)phenyl] Phosphate** and its Analogs using Spectroscopic Techniques

For Researchers, Scientists, and Drug Development Professionals

Tris[4-(2-methylpropyl)phenyl] phosphate is an organophosphate ester with the chemical formula C₃₀H₃₉O₄P and a molecular weight of 494.6 g/mol .[1][2][3][4][5][6] It finds primary applications as a flame retardant and plasticizer in various industrial materials.[1] The structural elucidation of this compound, and related organophosphate esters, is crucial for quality control, understanding its mechanism of action, and assessing its environmental and biological interactions. This guide provides a comparative overview of the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—for the structural analysis of tris[4-(2-methylpropyl)phenyl] phosphate, with experimental data from structurally similar analogs provided for comparison.

Spectroscopic Data Comparison

While a complete set of experimental spectroscopic data for tris[4-(2-methylpropyl)phenyl] phosphate is not readily available in published literature, the following tables present data for structurally related organophosphate esters: Triphenyl Phosphate and Tris(2,4-di-tert-



butylphenyl) Phosphate. This data provides a reference for the expected spectral features of tris[4-(2-methylpropyl)phenyl] phosphate.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of Triphenyl Phosphate

Assignment	¹ H NMR (ppm)	¹³ C NMR (ppm)
Phenyl C-H	7.18 - 7.40 (m)	121.0, 125.0, 129.6
Phenyl C-O	150.5 (d, J=6.5 Hz)	

Data obtained in CDCl₃. Source: Adapted from various spectral databases.

Table 2: IR and Mass Spectrometry Data of Triphenyl Phosphate

Technique	Key Data
IR (cm ⁻¹)	3059 (C-H aromatic stretch), 1590, 1488 (C=C aromatic stretch), 1292 (P=O stretch), 952 (P-O stretch)[7]
Mass Spec. (m/z)	326 (M+), 233, 170, 152, 94, 77 (fragments)[8]

Table 3: Spectroscopic Data for Tris(2,4-di-tert-butylphenyl) Phosphate

Technique	Key Data
¹ H NMR (ppm)	1.32 (s, 54H, tert-butyl), 7.15 (d, 3H), 7.40 (d, 3H), 7.55 (s, 3H)
³¹ P NMR (ppm)	-17.5
IR (cm ⁻¹)	2960 (C-H stretch), 1465 (C=C stretch), 1280 (P=O stretch), 970 (P-O stretch)
Mass Spec. (m/z)	662 (M+), 647, 591, 57 (fragments)[9]

Note: The data for Tris(2,4-di-tert-butylphenyl) Phosphate is sourced from publicly available spectral databases and may not have detailed experimental parameters.



Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of non-volatile organophosphate esters like **tris[4-(2-methylpropyl)phenyl] phosphate**.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H, ¹³C, and ³¹P NMR:
 - Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in an NMR tube.
 - Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
 - 31P NMR: Acquire the spectrum with proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm.[10][11]
- 2. Infrared (IR) Spectroscopy
- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For viscous liquids, a thin film can be prepared between two NaCl or KBr plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify characteristic absorption bands for functional groups such as P=O, P-O-C, and aromatic C-H bonds.[9][12]



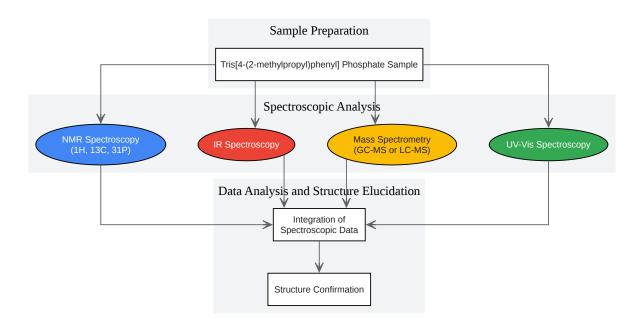
3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from impurities.[13][14]
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce extensive fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique.[13]
- Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.[8]
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
- 4. UV-Visible (UV-Vis) Spectroscopy
- Sample Preparation: Dissolve a known concentration of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over the UV-Vis range (typically 200-800 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the molecule, particularly the aromatic rings.[12][15]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of an organophosphate ester like **tris[4-(2-methylpropyl)phenyl] phosphate**.





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Caption: Workflow for the structural analysis of tris[4-(2-methylpropyl)phenyl] phosphate.

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